![molecular formula C14H10ClN5O2 B4659508 3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4659508.png)
3-(2-CHLOROPYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-(2-Chloropyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridine moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carboxaldehyde under acidic conditions to yield the desired oxadiazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(2-Chloropyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the synthesis of PCSK9, a protein involved in cholesterol metabolism. The compound acts by selectively binding to the active site of the enzyme, thereby preventing its normal function. This inhibition leads to a decrease in plasma PCSK9 levels, which in turn can lower cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
PF-06815345: Another compound known for its PCSK9 inhibitory activity.
AZD0156: An inhibitor of ataxia telangiectasia mutated (ATM) kinase, used in cancer research.
[5-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride: Used in the treatment of tenosynovial giant cell tumor.
Uniqueness
3-(2-Chloropyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific structure, which allows for selective inhibition of PCSK9 synthesis. This specificity makes it a valuable compound in the development of new therapeutic agents for managing cholesterol levels and related conditions.
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2/c15-11-10(4-2-6-17-11)12-19-14(22-20-12)13(21)18-8-9-3-1-5-16-7-9/h1-7H,8H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKLQBHSNPYMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)C3=C(N=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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